molecular formula C5H4BNO3 B13532836 (2-Cyanofuran-3-yl)boronic acid

(2-Cyanofuran-3-yl)boronic acid

Cat. No.: B13532836
M. Wt: 136.90 g/mol
InChI Key: BRPUUCAGKWCQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyanofuran-3-yl)boronic acid is an organic compound that features a boronic acid group attached to a furan ring with a cyano substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanofuran-3-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation reaction, where a halogenated furan (such as 2-bromo-3-cyanofuran) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (2-Cyanofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate, palladium chloride)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., tetrahydrofuran, dimethylformamide)

    Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)

Major Products Formed:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Alcohols and ketones: (from oxidation reactions)

    Substituted furan derivatives: (from substitution reactions)

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • 2-Furanylboronic acid
  • 2-Bromo-5-pyridylboronic acid

Comparison: (2-Cyanofuran-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on a furan ring. This combination imparts distinct reactivity and functional group compatibility, making it a valuable compound in organic synthesis and medicinal chemistry. Compared to phenylboronic acid and vinylboronic acid, this compound offers additional synthetic versatility due to the electron-withdrawing nature of the cyano group .

Properties

Molecular Formula

C5H4BNO3

Molecular Weight

136.90 g/mol

IUPAC Name

(2-cyanofuran-3-yl)boronic acid

InChI

InChI=1S/C5H4BNO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H

InChI Key

BRPUUCAGKWCQFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(OC=C1)C#N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.